4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-17-11-7-14(8-12-17)19(25)23-16-9-5-15(6-10-16)20-24-18-4-3-13-22-21(18)27-20/h3-13H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQOYNXRTLRMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core can be synthesized by reacting 2-aminopyridine with α-haloketones in the presence of a base such as sodium acetate.
Coupling with 4-ethoxybenzoyl Chloride: The thiazolo[5,4-b]pyridine derivative is then coupled with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has a thiazolo[5,4-b]pyridine moiety linked to a phenyl group and an ethoxy-substituted benzamide. It's garnering interest in medicinal chemistry for potential therapeutic uses and as a candidate for drug discovery.
Potential Applications
- Antioxidant Properties: This compound can protect cells from oxidative damage caused by free radicals.
- Antimicrobial Agent: It can combat bacterial, fungal, and viral infections. Thiazole derivatives, in general, exhibit antimicrobial properties by inhibiting bacterial growth via interference with cellular processes.
- Antitumor Agent: It's critical in cancer therapy. By inhibiting PI3K, the compound can disrupt pathways, potentially leading to reduced cell proliferation and survival, especially in cancer cells.
- Pharmacological Activities: Thiazolo[5,4-b]pyridine derivatives have a broad spectrum of pharmacological activities, though the specific biological targets and mechanisms of action are still under investigation.
Synthesis and Characterization
Researchers synthesize the compound using methods like pyridine annulation to thiazole rings. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm its structure.
Biological Assays and Interaction Studies
Researchers evaluate the pharmacological effects of the compound using in vitro and in vivo assays. Preliminary studies suggest that it may interact with various molecular targets.
Structural Similarities and Uniqueness
Several compounds share structural similarities with 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide:
- 2-benzoyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, which has a thiazolo[5,4-b]pyridine core and a benzoyl group, exhibits antibacterial and antifungal activity.
- 5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a similar thiazolo[5,4-b]pyridine core and demonstrates enzyme inhibition.
- Indole derivatives (e.g., N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide) with an indole core and diverse substituents show anticancer activity.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound has been shown to inhibit the activity of certain kinases, such as PI3Kα, by binding to the active site and preventing substrate access.
Pathways Involved: Inhibition of PI3Kα disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide with structurally related benzamide and sulfonamide derivatives containing the thiazolo[5,4-b]pyridine moiety.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Position and Electronic Effects: The 4-ethoxy group in the target compound may enhance solubility compared to the 3-methoxy substituent in T60001 . Para-substituted benzamides often exhibit improved metabolic stability over ortho or meta analogs due to reduced steric hindrance .
Scaffold Modifications :
- Compounds such as E153-0401 incorporate a 2-methylphenyl group, which may influence steric interactions with target proteins .
- Sulfonamide analogs (e.g., ) replace the benzamide with a sulfonamide group, likely shifting target specificity (e.g., from epigenetic regulators to enzymes like carbonic anhydrase) .
Biological Activity :
- T60001 is explicitly linked to sirtuin modulation, a pathway implicated in aging and metabolic diseases . The ethoxy variant’s activity remains speculative but may share similar mechanisms.
- Sulfonamide derivatives () lack reported sirtuin activity, suggesting that the benzamide moiety is critical for this function .
Synthetic Accessibility :
- The ethoxy compound’s synthesis likely parallels methods for T60001, involving Suzuki-Miyaura couplings or acyl chloride-amine condensations (e.g., as in ) .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Methoxy and ethoxy groups at the benzamide’s para position are associated with enhanced bioavailability in related compounds .
- Target Selectivity : The thiazolo[5,4-b]pyridine core is a common feature in epigenetic modulators, but substituent variations dramatically alter specificity. For example, T60001’s 3-methoxy group may optimize interactions with sirtuin’s hydrophobic pockets .
- Clinical Potential: Sulfonamide analogs () highlight the scaffold’s versatility for diverse applications, though benzamide derivatives remain prioritized for chromatin-related targets .
Biological Activity
4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis routes, and relevant case studies.
The synthesis of 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves several key steps:
- Formation of Thiazolo[5,4-b]pyridine Core : The thiazolo[5,4-b]pyridine core is synthesized by reacting 2-aminopyridine with α-haloketones in the presence of sodium acetate as a base.
- Coupling Reaction : The resulting thiazolo derivative is then coupled with 4-ethoxybenzoyl chloride using triethylamine to yield the final product .
The primary mechanism of action for 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. Notably, it has been shown to inhibit the activity of phosphoinositide 3-kinase alpha (PI3Kα). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo derivatives. For instance, compounds structurally similar to 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide have demonstrated significant activity against various microbial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.5 to 8 µg/mL against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it could effectively inhibit the proliferation of gastrointestinal stromal tumor (GIST) cells by targeting c-KIT signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study conducted on thiazole derivatives showed that modifications in substituents significantly affected their antimicrobial efficacy. For example, small halogen substituents enhanced activity against S. aureus, while larger groups resulted in moderate effects .
- Anticancer Properties : Another investigation revealed that compounds similar to 4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibited potent inhibition of c-KIT in GIST models, suggesting a promising avenue for cancer treatment .
Comparative Analysis
| Compound Type | MIC Range (µg/mL) | Activity Description |
|---|---|---|
| Thiazolo Derivatives | 0.5 - 8 | Effective against S. aureus, K. pneumoniae |
| Similar Compounds (c-KIT Inhibitors) | Varies | Targeted inhibition in GIST cells |
Q & A
Q. Basic
- Enzyme inhibition assays : Screen against bacterial targets like acyl carrier protein synthase (ACPS) or phosphopantetheinyl transferases (PPTases), given structural similarities to trifluoromethyl-containing antibacterial agents .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity, noting the role of the thiazolo-pyridine moiety in intercalation or kinase inhibition .
- Antimicrobial disk diffusion : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Systematic substitution :
- Ethoxy group : Replace with methoxy, propoxy, or halogens to assess steric/electronic effects on bioavailability .
- Benzamide moiety : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance metabolic stability .
- Thiazolo-pyridine core : Modify with methyl or phenyl substituents to probe interactions with hydrophobic enzyme pockets .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial PPTases or human kinases .
- In vitro ADME profiling : Measure solubility (shake-flask method), plasma stability, and CYP450 inhibition to prioritize analogs .
What strategies resolve contradictions in bioactivity data across different studies?
Q. Advanced
- Standardize assay conditions : Re-evaluate activity under consistent parameters (e.g., pH, incubation time, cell passage number) to minimize variability .
- Orthogonal validation : Confirm enzyme inhibition via both fluorescence-based and radiometric assays (e.g., ³²P-labeled PPTase assays) .
- Meta-analysis : Compare results with structurally related compounds (e.g., trifluoromethyl-benzamide derivatives) to identify trends in target selectivity .
- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to verify target engagement (e.g., ACPS vs. unrelated kinases) .
What are the challenges in targeting specific enzymes with this compound?
Q. Advanced
- Dual-target requirement : Evidence suggests that antibacterial efficacy may depend on simultaneous inhibition of ACPS and PPTases, complicating dose optimization .
- Off-target effects : The thiazolo-pyridine moiety may interact with human adenosine receptors or cytochrome P450 enzymes, necessitating selectivity profiling via thermal shift assays or proteome-wide screens .
- Metabolic instability : The ethoxy group is susceptible to oxidative demethylation; address this via deuteration or fluorination to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
